molecular formula C14H14FN3O2 B4747794 2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No. B4747794
M. Wt: 275.28 g/mol
InChI Key: KEDZFTOKMRBMOK-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxazole family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, including histone deacetylases and cyclin-dependent kinases. These enzymes and proteins are involved in various cellular processes, including cell cycle regulation and gene expression. Inhibition of these enzymes and proteins by 2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile may lead to the induction of apoptosis in cancer cells, as well as the modulation of neuronal activity in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis in a dose-dependent manner. In addition, this compound has been shown to modulate neuronal activity in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases. In vivo studies have shown that this compound has a favorable pharmacokinetic profile and can cross the blood-brain barrier, indicating its potential as a diagnostic imaging agent for brain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments include its potential as a new class of anticancer agents and its potential as a therapeutic agent for neurodegenerative diseases. In addition, this compound has a favorable pharmacokinetic profile and can cross the blood-brain barrier, indicating its potential as a diagnostic imaging agent for brain diseases. The limitations of using this compound in lab experiments include its limited availability and high cost.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile. One direction is to investigate the mechanism of action of this compound in more detail, including its effects on specific enzymes and proteins involved in cellular processes. Another direction is to study the pharmacokinetics and toxicity of this compound in vivo, including its potential for drug-drug interactions. Finally, future research could focus on the development of analogs of this compound with improved pharmacological properties, including increased potency and selectivity for specific targets.

Scientific Research Applications

2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile has been studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated for its potential as a new class of anticancer agents. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been studied for its potential as a diagnostic imaging agent for various diseases.

properties

IUPAC Name

2-(4-fluorophenyl)-5-(3-methoxypropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-19-8-2-7-17-14-12(9-16)18-13(20-14)10-3-5-11(15)6-4-10/h3-6,17H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDZFTOKMRBMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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